(4-Isopropoxy-benzoylamino)-acetic acid
Overview
Description
(4-Isopropoxy-benzoylamino)-acetic acid is an organic compound that features a benzoylamino group substituted with an isopropoxy group at the para position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-benzoylamino)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropoxybenzoic acid and glycine.
Formation of Benzoyl Chloride: 4-Isopropoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The benzoyl chloride is then reacted with glycine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxy-benzoylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoylamino derivatives.
Scientific Research Applications
(4-Isopropoxy-benzoylamino)-acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Isopropoxy-benzoylamino)-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids .
Comparison with Similar Compounds
Similar Compounds
6-(4-Isopropoxy-benzoylamino)-hexanoic acid: Similar structure but with a hexanoic acid moiety.
2-{[(4-Isopropoxybenzoyl)carbamothioyl]amino}benzoic acid: Contains a carbamothioyl group instead of an acetic acid moiety.
Uniqueness
(4-Isopropoxy-benzoylamino)-acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-propan-2-yloxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)17-10-5-3-9(4-6-10)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJMFDJOJQCSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357863 | |
Record name | (4-Isopropoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26724177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51220-54-3 | |
Record name | N-[4-(1-Methylethoxy)benzoyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51220-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Isopropoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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